地普拉格朗
描述
地普拉格仑,也称为其代码名称 ADX-48621,是一种小分子,作为代谢型谷氨酸受体 5 (mGluR5) 的负向变构调节剂。 该化合物正在由 Addex Therapeutics 开发,用于治疗帕金森病左旋多巴诱导的运动障碍 (PD-LID) 和其他神经系统疾病 .
科学研究应用
地普拉格仑有几个科学研究应用:
生化分析
Biochemical Properties
Dipraglurant plays a significant role in biochemical reactions by modulating the activity of the metabotropic glutamate receptor 5. This receptor is involved in synaptic plasticity, learning, and memory. Dipraglurant interacts with mGluR5 by binding to an allosteric site, which leads to a conformational change in the receptor and reduces its activity . This modulation affects the downstream signaling pathways that are typically activated by glutamate binding to mGluR5. By inhibiting mGluR5, dipraglurant reduces the excitotoxicity associated with excessive glutamate signaling, which is a common feature in various neurological disorders .
Cellular Effects
Dipraglurant has been shown to influence various types of cells and cellular processes. In neurons, it reduces the hyperactivity caused by excessive glutamate signaling, thereby protecting against excitotoxic damage . This compound also affects cell signaling pathways, including those involved in synaptic plasticity and neuroprotection. Dipraglurant’s modulation of mGluR5 activity leads to changes in gene expression and cellular metabolism, which can result in improved neuronal function and reduced symptoms of neurological disorders .
Molecular Mechanism
The molecular mechanism of dipraglurant involves its binding to the allosteric site of the metabotropic glutamate receptor 5. This binding induces a conformational change in the receptor, which reduces its activity and downstream signaling . Dipraglurant’s inhibition of mGluR5 leads to decreased activation of intracellular signaling pathways, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cell survival, proliferation, and differentiation. By modulating these pathways, dipraglurant exerts its neuroprotective effects and reduces the symptoms of neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipraglurant have been observed to change over time. Studies have shown that dipraglurant is stable and maintains its activity over extended periods . Its long-term effects on cellular function are still being investigated. In vitro and in vivo studies have demonstrated that dipraglurant can provide sustained neuroprotection and symptom relief in models of Parkinson’s disease and other neurological disorders . The stability and degradation of dipraglurant in laboratory settings are crucial factors in determining its efficacy and safety for long-term use .
Dosage Effects in Animal Models
The effects of dipraglurant vary with different dosages in animal models. Studies have shown that low to moderate doses of dipraglurant can effectively reduce the symptoms of levodopa-induced dyskinesia and other neurological disorders without causing significant adverse effects . At high doses, dipraglurant may cause toxic effects, including liver toxicity and dose-limiting side effects . These findings highlight the importance of optimizing the dosage of dipraglurant to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
Dipraglurant is involved in various metabolic pathways, including those related to glutamate signaling and neurotransmitter regulation . It interacts with enzymes and cofactors involved in the metabolism of glutamate and other neurotransmitters, which can affect metabolic flux and metabolite levels . By modulating these pathways, dipraglurant can influence the overall metabolic state of neurons and other cells, contributing to its neuroprotective effects .
Transport and Distribution
The transport and distribution of dipraglurant within cells and tissues are critical factors in its efficacy. Dipraglurant is transported across cell membranes and distributed within various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . The distribution of dipraglurant within the brain is particularly important for its therapeutic effects, as it needs to reach specific regions involved in neurological disorders .
Subcellular Localization
Dipraglurant’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within cells, where it can interact with its target receptor, mGluR5 . Post-translational modifications and targeting signals help direct dipraglurant to these locations, ensuring its effective modulation of mGluR5 activity . The subcellular localization of dipraglurant is essential for its ability to exert its neuroprotective effects and reduce the symptoms of neurological disorders .
准备方法
地普拉格仑的合成涉及多个步骤,从市售原料开始具体的反应条件和工业生产方法是专有的,未公开 .
作用机制
地普拉格仑通过负向调节 mGluR5 受体发挥作用。这种调节减少了异常的谷氨酸信号,这与各种神经系统疾病有关。 通过抑制 mGluR5,地普拉格仑有助于恢复正常的突触可塑性并减少运动障碍和不自主肌肉收缩等症状 .
相似化合物的比较
地普拉格仑属于一类称为 mGluR5 负向变构调节剂的化合物。类似的化合物包括:
马沃格仑: 另一种用于类似适应症的 mGluR5 负向变构调节剂。
巴西格仑: 也靶向 mGluR5,已被研究用于脆性 X 综合征和重度抑郁症等疾病。
属性
IUPAC Name |
6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMUJCJAWVHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236230 | |
Record name | Dipraglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872363-17-2 | |
Record name | Dipraglurant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872363-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipraglurant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipraglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12733 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dipraglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPRAGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。